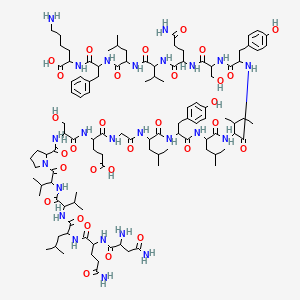
271573-27-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is composed of ten amino acids and has a molecular formula of C53H80N14O17. It is primarily used in scientific research related to virology and immunology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PA (224-233), Influenza involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically includes the following steps:
Amino Acid Coupling: Sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin.
Deprotection: Removal of protecting groups from the amino acids to allow for subsequent coupling reactions.
Cleavage: Detachment of the synthesized peptide from the resin, followed by purification.
Industrial Production Methods
Industrial production of PA (224-233), Influenza follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are often employed to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
PA (224-233), Influenza primarily undergoes peptide bond formation and hydrolysis reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .
Common Reagents and Conditions
Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU).
Deprotection Reagents: Trifluoroacetic acid (TFA).
Cleavage Reagents: TFA, often in combination with scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT).
Major Products
The primary product of these reactions is the peptide PA (224-233), Influenza itself. Hydrolysis reactions may yield shorter peptide fragments or individual amino acids .
Scientific Research Applications
PA (224-233), Influenza is extensively used in scientific research, particularly in the fields of virology and immunology. Its applications include:
Vaccine Development: Studying immune responses to influenza and developing peptide-based vaccines.
Antiviral Research: Investigating the mechanisms of viral replication and identifying potential antiviral targets.
Immunological Studies: Understanding the interactions between viral peptides and the immune system, including T-cell responses.
Mechanism of Action
PA (224-233), Influenza exerts its effects by interacting with the immune system. It is recognized by T-cells, which then initiate an immune response against the Influenza A virus. The peptide binds to major histocompatibility complex (MHC) molecules on the surface of antigen-presenting cells, facilitating the activation of T-cells.
Comparison with Similar Compounds
Similar Compounds
PA (224-233), Influenza: A 10-amino acid peptide fragment from the polymerase 2 protein of Influenza A virus.
Oseltamivir: An antiviral medication used to treat and prevent influenza A and B.
Amantadine: An antiviral and antiparkinsonian drug that inhibits the replication of influenza A virus.
Uniqueness
PA (224-233), Influenza is unique due to its specific sequence and origin from the polymerase 2 protein of the Influenza A virus. Unlike other antiviral compounds, it is a peptide fragment used primarily for research purposes rather than therapeutic applications.
Properties
CAS No. |
271573-27-4 |
|---|---|
Molecular Formula |
C₅₃H₈₀N₁₄O₁₇ |
Molecular Weight |
1185.29 |
sequence |
One Letter Code: SSLENFRAYV |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





